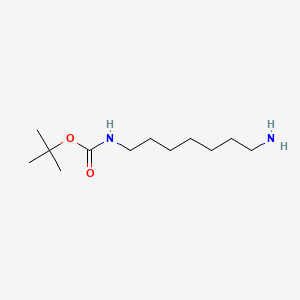

tert-Butyl (7-aminoheptyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(7-aminoheptyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJYPERGUPPXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99733-18-3 | |

| Record name | Heptane-1,7-diamine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of tert-Butyl (7-aminoheptyl)carbamate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and handling of tert-Butyl (7-aminoheptyl)carbamate, a versatile bifunctional linker molecule. The information presented is intended to support research and development activities in medicinal chemistry, drug discovery, and materials science.

Core Properties

This compound is an aliphatic hydrocarbon chain featuring two distinct terminal functional groups: a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine.[1] This dual functionality makes it a valuable building block in organic synthesis. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 99733-18-3 | [1][2] |

| Molecular Formula | C12H26N2O2 | [1] |

| Molecular Weight | 230.4 g/mol | [1] |

| IUPAC Name | This compound | |

| Physical Form | Liquid, Solid, or Semi-solid | |

| Purity | Typically ≥ 97% | |

| InChI Key | DTJYPERGUPPXRU-UHFFFAOYSA-N |

Table 2: Storage and Handling

| Condition | Recommendation | Reference |

| Storage Temperature | -20°C or 2-8°C | [1] |

| Storage Conditions | Keep in a dark, dry place with the container sealed. | |

| Shipping Temperature | Ambient | [1] |

Reactivity and Applications

The primary utility of this compound stems from its nature as a bifunctional linker.[1] The terminal primary amine is nucleophilic and readily reacts with various electrophiles, while the Boc-protected amine remains unreactive until the protecting group is removed under acidic conditions.[1]

Key Applications:

-

PROTAC Synthesis: This molecule is frequently used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] It can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

-

Bioconjugation: It serves as a spacer to conjugate different molecules, such as peptides, proteins, and small molecule drugs.[1]

-

Organic Synthesis: The differential reactivity of its two amine groups allows for sequential chemical modifications, making it a versatile intermediate in multi-step synthetic pathways.

The reactivity of the terminal amine with electrophiles like carboxylic acids and activated NHS esters, and the subsequent deprotection of the Boc group, are central to its application.[1]

Experimental Protocols

Detailed experimental protocols will vary depending on the specific application. However, a general procedure for a common two-step conjugation process is outlined below.

Protocol 1: Amide Bond Formation with a Carboxylic Acid

-

Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in a suitable anhydrous solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU or EDC/NHS) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature for 15-30 minutes to form the activated ester.

-

Coupling Reaction: Add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the activated ester mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature, typically for 2-16 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Boc Deprotection

-

Dissolution: Dissolve the Boc-protected conjugate in a suitable organic solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane (B91453).

-

Acid Treatment: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or a solution of HCl in 1,4-dioxane (typically 4M).

-

Reaction: Stir the mixture at room temperature. The reaction is usually complete within 1-2 hours.

-

Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with a non-acidic solvent like toluene (B28343) may be necessary to remove residual TFA.

-

Isolation: The deprotected amine is often obtained as a salt (e.g., TFA or HCl salt). It can be used directly in the next step or neutralized with a base if the free amine is required.

Spectroscopic Data

Safety and Handling

This compound is associated with certain health hazards. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[4][5] Work should be conducted in a well-ventilated area or a chemical fume hood.[4]

Table 3: Hazard Information

| Hazard Statement | Description | Reference |

| H302 | Harmful if swallowed | |

| H312 | Harmful in contact with skin | |

| H332 | Harmful if inhaled |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

-

Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

This compound is a key synthetic tool, particularly in the fields of bioconjugation and the development of targeted therapeutics like PROTACs. Its bifunctional nature, with orthogonally protected amines, allows for controlled, sequential reactions. A thorough understanding of its properties, reactivity, and handling procedures is essential for its effective and safe use in research and development.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl (7-aminoheptyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tert-Butyl (7-aminoheptyl)carbamate, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The primary synthetic route involves the selective mono-protection of 1,7-diaminoheptane (B1222138) using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Core Synthesis Protocol

The most common and direct method for synthesizing this compound is through the reaction of an excess of 1,7-diaminoheptane with di-tert-butyl dicarbonate. This approach favors the formation of the mono-protected product over the di-protected byproduct.

Experimental Protocol

A general and widely cited procedure for the mono-Boc protection of 1,7-diaminoheptane is as follows[1]:

-

Dissolution of Reactants: A solution of di-tert-butyl dicarbonate (Boc₂O) is prepared by dissolving it in a suitable solvent, typically chloroform (B151607) (CHCl₃). Concurrently, 1,7-diaminoheptane is dissolved in a larger volume of the same solvent.

-

Reaction Initiation: The Boc₂O solution is added slowly and dropwise to the 1,7-diaminoheptane solution while stirring. The reaction mixture is then stirred at room temperature for an extended period, often 24 hours, to ensure completion.

-

Work-up and Purification: Following the reaction, the solvent is removed under reduced pressure (concentrated). The resulting residue is then purified using flash column chromatography on silica (B1680970) gel. A gradient elution is typically employed, starting with chloroform and gradually increasing the polarity with methanol (B129727) (containing a small percentage of triethylamine (B128534) to prevent protonation of the amine on the column) to isolate the desired mono-Boc-protected product. The final product, this compound, is typically obtained as a colorless semi-solid[1].

Quantitative Data Summary

The following table summarizes the key quantitative parameters from a representative synthesis protocol for this compound[1].

| Parameter | Value |

| Reactants | |

| 1,7-diaminoheptane | 11.45 mmol |

| Di-tert-butyl dicarbonate | 2.291 mmol |

| Solvent | |

| Chloroform (for Boc₂O) | 10 mL |

| Chloroform (for diamine) | 50 mL |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Time | 24 hours |

| Purification | |

| Method | Fast Column Chromatography (Silica Gel) |

| Eluent | 0-10% Methanol in Chloroform with 1% Et₃N |

| Yield | |

| Product Mass | 0.473 g |

| Yield Percentage | 90% |

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound serves as a valuable linker in the synthesis of PROTACs and other chemical biology tools[1][2][3][4]. The terminal primary amine allows for covalent attachment to a ligand for a target protein, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a second primary amine for conjugation to an E3 ligase ligand[2][3]. This differential protection strategy is fundamental to the modular construction of these complex molecules.

References

tert-Butyl (7-aminoheptyl)carbamate CAS number and IUPAC name.

Audience: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Overview of tert-Butyl (7-aminoheptyl)carbamate: Synthesis, Properties, and Application in Proteolysis Targeting Chimeras (PROTACs)

Introduction

This compound, also known as N-Boc-1,7-diaminoheptane, is a bifunctional organic molecule that has emerged as a critical building block in modern medicinal chemistry and drug development. Its structure, featuring a seven-carbon aliphatic chain with a primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, provides it with orthogonal reactivity. This key characteristic makes it an exceptionally useful linker molecule, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery to selectively degrade target proteins associated with disease. They consist of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker. The nature of this linker is paramount to the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome. The seven-carbon chain of this compound offers a desirable degree of flexibility and hydrophobicity for this purpose.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, detailed experimental protocols for its synthesis, and its application in the construction of PROTACs.

Chemical Identification and Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 99733-18-3 |

| IUPAC Name | This compound |

| Synonyms | N-Boc-1,7-diaminoheptane, Boc-DAHpt, Boc-NH-(CH₂)₇-NH₂ |

| Molecular Formula | C₁₂H₂₆N₂O₂ |

| Molecular Weight | 230.35 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Storage Temperature | 2-8°C, protect from light |

Experimental Protocols

The synthesis and utilization of this compound involves two key stages: the selective mono-Boc protection of 1,7-diaminoheptane (B1222138) and its subsequent incorporation into a PROTAC, which includes a deprotection step.

Synthesis of this compound

The synthesis of this compound is achieved through the selective mono-protection of 1,7-diaminoheptane. A common and effective method involves the in-situ formation of the monohydrochloride salt of the diamine to differentiate the reactivity of the two amine groups.

Principle: By adding one equivalent of acid to the symmetrical diamine, a statistical mixture of the free diamine, the mono-salt, and the di-salt is formed, with the mono-salt being the predominant species in equilibrium. The free amine of the mono-salt can then react with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to yield the desired mono-protected product.

Materials:

-

1,7-diaminoheptane

-

Anhydrous methanol (B129727) (MeOH)

-

Chlorotrimethylsilane (B32843) (Me₃SiCl) or concentrated Hydrochloric Acid (HCl)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 2N)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Salt Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,7-diaminoheptane (1.0 eq) in anhydrous methanol at 0°C (ice bath). To this stirred solution, add chlorotrimethylsilane (1.0 eq) dropwise. A white precipitate of the diamine monohydrochloride may form. Allow the mixture to warm to room temperature and stir for 15-30 minutes.

-

Boc Protection: To the reaction mixture, add a small amount of water (e.g., 1 mL), followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol. Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Extraction:

-

Dilute the reaction mixture with water.

-

Wash the aqueous layer with diethyl ether to remove the di-Boc protected byproduct.

-

Adjust the pH of the aqueous layer to >12 by the addition of a sodium hydroxide solution.

-

Extract the product into dichloromethane (3x).

-

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Application in PROTAC Synthesis: A General Workflow

This compound serves as the linker component in PROTAC synthesis. The free primary amine allows for coupling to either the warhead (targeting the protein of interest) or the E3 ligase ligand, typically through an amide bond formation. Following this, the Boc group is removed to expose the second amine for the subsequent coupling reaction.

Step 1: Coupling of the First Ligand

Principle: The free primary amine of this compound is coupled to a carboxylic acid-functionalized ligand (either the warhead or E3 ligase ligand) using standard peptide coupling reagents.

Materials:

-

This compound

-

Carboxylic acid-functionalized ligand (Ligand-COOH)

-

Peptide coupling reagents (e.g., HATU, HOBt, EDCI)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

Procedure:

-

In a reaction vessel, dissolve the Ligand-COOH (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) and stir for 10-15 minutes to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.2 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent (e.g., ethyl acetate), washed with aqueous solutions (e.g., NaHCO₃, brine), dried, and concentrated. The product is purified by column chromatography.

Step 2: Boc Deprotection

Principle: The Boc protecting group is removed under acidic conditions to reveal the terminal primary amine for the next coupling step.

Materials:

-

Boc-protected intermediate from Step 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.[2]

-

Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM can be performed to remove residual TFA. The resulting amine salt is often used directly in the next step.

Step 3: Coupling of the Second Ligand

Principle: The newly exposed primary amine is coupled to the second carboxylic acid-functionalized ligand to complete the PROTAC synthesis.

Procedure:

-

The procedure is analogous to Step 1, using the deprotected intermediate from Step 2 as the amine component and the second Ligand-COOH.

-

Following the coupling reaction, a similar work-up and purification protocol is employed to isolate the final PROTAC molecule.

Visualized Workflows and Pathways

Synthesis of this compound

Caption: Synthesis workflow for this compound.

General PROTAC Synthesis Workflow

Caption: Sequential workflow for PROTAC synthesis.

PROTAC Mechanism of Action

Caption: General mechanism of PROTAC-induced protein degradation.

References

In-Depth Technical Guide to the Safety and Handling of tert-Butyl (7-aminoheptyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tert-Butyl (7-aminoheptyl)carbamate (CAS No. 99733-18-3), a bifunctional linker commonly utilized in the synthesis of PROTACs and other chemical biology tools. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical Identification and Properties

Summarized below are the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 99733-18-3 | N/A |

| Molecular Formula | C₁₂H₂₆N₂O₂ | [1] |

| Molecular Weight | 230.35 g/mol | [1] |

| Appearance | Liquid, Solid, or Semi-solid | [2] |

| Purity | Typically >97% | [2] |

| Storage Temperature | 2-8°C, in a dark, dry place | [2] |

Hazard Identification and Toxicological Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral |

| Warning | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal |

| Warning | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation |

| Warning | H332: Harmful if inhaled. |

Carbamates as a class of compounds can inhibit cholinesterase, an enzyme critical for nervous system function.[4] Symptoms of exposure can be delayed.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for the safe handling of this compound.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. Inspect before use. | To prevent skin contact. |

| Eye and Face Protection | Chemical safety goggles and a face shield where splashing is a risk. | To protect eyes and face from splashes. |

| Skin and Body Protection | A laboratory coat should be worn. For larger quantities, consider a chemical-resistant apron. | To protect skin and personal clothing. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To prevent inhalation of vapors or aerosols. |

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the compound's integrity and ensure a safe laboratory environment.

Handling Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

Storage Conditions

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Recommended storage is at 2-8°C in a dark place.[2]

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions : Ensure adequate ventilation and wear appropriate PPE. Avoid breathing vapors, mist, or gas.

-

Containment and Cleanup : Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

Reactivity and Chemical Incompatibilities

The Boc (tert-butyloxycarbonyl) protecting group is stable to most nucleophiles and bases but is labile to strong acids.[7] The primary amine is nucleophilic and will react with various electrophiles.

| Incompatible Material | Nature of Hazard |

| Strong Oxidizing Agents | Can cause vigorous reactions.[6] |

| Strong Acids | Can cleave the Boc protecting group, potentially leading to an exothermic reaction.[8][9] |

| Acids | Incompatible.[8] |

The following diagram illustrates the general reactivity of the functional groups present in this compound.

Experimental Protocol: Mono-N-Boc Protection of 1,7-Diaminoheptane (B1222138)

The following is a representative experimental protocol for the synthesis of this compound, adapted from a general method for the selective mono-Boc protection of diamines.

Materials and Equipment

-

1,7-Diaminoheptane

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Chlorotrimethylsilane (B32843) (Me₃SiCl)

-

Anhydrous Methanol (MeOH)

-

Water

-

Diethyl ether

-

Sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Experimental Workflow Diagram

Step-by-Step Procedure

-

Reaction Setup : In a round-bottom flask under an inert atmosphere, dissolve 1,7-diaminoheptane (1 equivalent) in anhydrous methanol. Cool the solution to 0°C in an ice bath.

-

In-situ HCl Generation : Add chlorotrimethylsilane (1 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.

-

Equilibration : Allow the reaction mixture to warm to room temperature and stir for a short period.

-

Boc Protection : Add a small amount of water (e.g., 1 mL for a small-scale reaction), followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.

-

Reaction : Stir the mixture at room temperature for 1 hour.

-

Workup :

-

Dilute the reaction mixture with water.

-

Wash the aqueous layer with diethyl ether to remove any di-Boc protected byproduct.

-

Basify the aqueous layer to a pH > 12 with a sodium hydroxide solution.

-

Extract the product into dichloromethane.

-

-

Isolation : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Disclaimer: This document is intended for informational purposes only and does not constitute a legal or professional opinion. Users should conduct their own risk assessments and consult their institution's safety guidelines before handling this chemical.

References

- 1. Reactivity of long chain alkylamines to lignin moieties: implications on hydrophobicity of lignocellulose materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents [mdpi.com]

- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N-Boc-1,7-diaminoheptane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-1,7-diaminoheptane (tert-butyl (7-aminoheptyl)carbamate) is a bifunctional organic molecule that has emerged as a critical building block in medicinal chemistry and drug development. Its structure, featuring a seven-carbon aliphatic chain with a terminal primary amine and a Boc-protected primary amine, allows for selective and sequential chemical modifications. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of N-Boc-1,7-diaminoheptane, with a particular focus on its role as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and characterization data are presented to aid researchers in its effective utilization.

Discovery and History

The development of methods for the selective mono-protection of symmetrical diamines was a significant advancement in synthetic organic chemistry. While a singular "discovery" paper for N-Boc-1,7-diaminoheptane is not readily identifiable, its synthesis is a direct extension of foundational work on the mono-N-Boc protection of α,ω-alkanediamines. A seminal contribution in this area was published by Krapcho and Kuell in 1990, which described a convenient and high-yield pathway to N-tert-butoxycarbonyl-α,ω-alkanediamines with chain lengths from two to six carbons.[1] This methodology, which involves reacting an excess of the diamine with di-tert-butyl dicarbonate (B1257347), laid the groundwork for the synthesis of longer-chain analogues like N-Boc-1,7-diaminoheptane.

Subsequent research has focused on refining and diversifying the methods for mono-Boc protection, often aiming to reduce the excess of the diamine starting material and improve efficiency. These methods, which are applicable to the synthesis of N-Boc-1,7-diaminoheptane, include strategies such as the temporary and selective protonation of one amine group with acids like HCl, followed by the addition of the Boc protecting group.[2]

Physicochemical and Spectroscopic Data

N-Boc-1,7-diaminoheptane is typically a white solid or colorless to light yellow liquid at room temperature. Its physicochemical and spectroscopic properties are summarized in the tables below.

Table 1: Physicochemical Properties of N-Boc-1,7-diaminoheptane

| Property | Value | Reference(s) |

| CAS Number | 99733-18-3 | [3] |

| Molecular Formula | C₁₂H₂₆N₂O₂ | |

| Molecular Weight | 230.35 g/mol | |

| Melting Point | 39-41 °C | |

| Boiling Point | 113-114 °C at 0.1 mmHg | |

| Appearance | White solid | |

| Solubility | Soluble in chloroform, methanol, and other common organic solvents. | |

| Storage Temperature | 2-8 °C |

Table 2: Spectroscopic Data for N-Boc-1,7-diaminoheptane

| Type | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.50 (brs, 1H, NH), 3.02 (q, J = 6.4 Hz, 2H), 2.61 (t, J = 7.0 Hz, 2H), 1.56 (brs, 2H, NH₂), 1.37 (brs, 13H), 1.24 (brs, 6H) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155.0, 78.0, 41.1, 39.6, 32.5, 29.0, 28.1, 27.4, 25.8, 25.7 | |

| Mass Spectrum (EIMS) | m/z: [M]⁺ 230 (2), 173 (23), 157 (51), 145 (31), 112 (28), 100 (54), 57 (100) |

Synthesis and Experimental Protocols

The synthesis of N-Boc-1,7-diaminoheptane can be achieved through several methodologies. The two primary strategies involve either using a large excess of the diamine to statistically favor mono-protection or employing a temporary protection strategy to differentiate the two amine functionalities.

Method 1: Excess Diamine Method (Krapcho Method Adaptation)

This method is based on the principle of using a large molar excess of 1,7-diaminoheptane (B1222138) relative to di-tert-butyl dicarbonate (Boc₂O) to minimize the formation of the di-protected byproduct.

References

An In-depth Technical Guide to tert-Butyl (7-aminoheptyl)carbamate: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl (7-aminoheptyl)carbamate and its structural analogs and derivatives. The document covers synthetic methodologies, quantitative biological data on related compounds, and insights into relevant signaling pathways, aiming to facilitate further research and development in this area.

Core Compound and Structural Analogs

This compound, also known as N-Boc-1,7-diaminoheptane, is a versatile chemical building block characterized by a seven-carbon aliphatic chain with a terminal primary amine and a tert-butoxycarbonyl (Boc) protected amine. This structure allows for selective functionalization of the free amine, making it a valuable linker in various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Structural analogs of this compound typically involve variations in the length of the alkyl chain, providing a series of mono-Boc-protected α,ω-diaminoalkanes. These analogs are crucial for structure-activity relationship (SAR) studies, allowing researchers to probe the optimal linker length for desired biological activities.

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs primarily involves the selective mono-protection of the corresponding diamine. Several methods have been reported for this purpose.

General Protocol for Mono-Boc Protection of Diamines

A common and efficient method for the mono-Boc protection of symmetrical diamines involves the slow addition of di-tert-butyl dicarbonate (B1257347) (Boc)₂O to an excess of the diamine in a suitable solvent.

Experimental Protocol:

-

Materials:

-

α,ω-diaminoalkane (e.g., 1,7-diaminoheptane)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of Dioxane and Water)

-

Magnesium oxide (optional, in aqueous media)

-

Sodium chloride (for brine solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

-

Procedure:

-

Dissolve the diamine (e.g., 6.5 equivalents) in the chosen solvent.

-

With vigorous stirring at room temperature, slowly add a solution of (Boc)₂O (1.0 equivalent) in the same solvent over several hours.

-

Continue stirring the reaction mixture overnight at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

If the reaction is performed in an organic solvent, the residue can be taken up in cold water, filtered, and extracted with an organic solvent like ethyl acetate.

-

Wash the combined organic phases with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica (B1680970) gel to obtain the pure mono-Boc-protected diamine.

-

This procedure can be adapted for various diaminoalkanes to synthesize a library of analogs with different chain lengths.

Biological Activities and Quantitative Data

While specific quantitative biological data for this compound and its direct linear analogs in anticancer or enzyme inhibition assays are not extensively reported in publicly available literature, data from structurally related compounds and more complex derivatives highlight the potential of this chemical scaffold.

Anticancer and Cytotoxic Activity

Derivatives incorporating diaminoalkane linkers have shown significant anticancer activity. The following table summarizes the IC₅₀ values of some carbamate-containing compounds against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 9-Acridinyl Amino Acid Derivatives | Compound 8 | A549 (Lung Carcinoma) | ~6 | [2] |

| 9-Acridinyl Amino Acid Derivatives | Compound 9 | A549 (Lung Carcinoma) | ~6 | [2] |

| Bis(carbamate) Imidazole Derivatives | Carmethizole (bis(N-methylcarbamate)) | P388 (Murine Lymphocytic Leukemia) | - (Very Active) | [3] |

Enzyme Inhibition

Carbamate moieties are known to act as inhibitors of various enzymes, particularly cholinesterases, which are relevant in the context of neurodegenerative diseases.

| Compound Class | Specific Derivative | Enzyme | Inhibition Rate Constant (kᵢ) (M⁻¹min⁻¹) | Reference |

| Biscarbamates | Compound 2 | Butyrylcholinesterase (BChE) | Not specified, but selective | [4] |

| Biscarbamates | Compound 16 | Butyrylcholinesterase (BChE) | Not specified, but selective | [4] |

| tert-Butyl (4-hydroxybutan-2-yl)carbamate Derivative | M4 | β-secretase (BACE1) | IC₅₀ = 15.4 nM | [5] |

Signaling Pathways

The biological effects of diaminoalkanes and their derivatives can be linked to their interaction with fundamental cellular processes, most notably the polyamine metabolism pathway. Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are essential for cell growth, proliferation, and differentiation.[6] Dysregulation of polyamine metabolism is frequently observed in cancer.

Polyamine Metabolism Pathway

The synthesis of polyamines begins with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by ornithine decarboxylase (ODC), a rate-limiting enzyme in this pathway. Putrescine is then converted to spermidine and subsequently to spermine through the action of spermidine synthase and spermine synthase, respectively. These reactions utilize decarboxylated S-adenosylmethionine (dcSAM) as an aminopropyl group donor. The polyamine pathway is tightly regulated and interacts with other critical cellular signaling pathways, such as the mTOR pathway, to control cell growth.[7]

Diagram: Polyamine Metabolism Pathway

Caption: Overview of the polyamine biosynthesis pathway.

Experimental Workflow for Anticancer Activity Screening

The evaluation of the anticancer potential of novel chemical entities typically follows a standardized workflow, starting with in vitro cytotoxicity assays and potentially progressing to more complex cellular and in vivo models.

Diagram: Anticancer Drug Screening Workflow

Caption: General workflow for anticancer drug screening.

Conclusion

This compound and its structural analogs represent a promising class of molecules for drug discovery and development. Their straightforward synthesis and the versatility of the diaminoalkane scaffold allow for the creation of diverse chemical libraries. While further research is needed to fully elucidate the biological activities of the core compound and its direct analogs, the existing data on more complex derivatives suggest potential applications in anticancer and neuroprotective therapies. The link to the well-established polyamine metabolism pathway provides a solid foundation for understanding their mechanism of action and for the rational design of new therapeutic agents. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, antineoplastic activity, and chemical properties of bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazole. | Semantic Scholar [semanticscholar.org]

- 4. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Spermidine and spermine are enriched in whole blood of nona/centenarians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to tert-Butyl (7-aminoheptyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data and synthetic methodology for tert-Butyl (7-aminoheptyl)carbamate. This bifunctional linker is of significant interest in medicinal chemistry and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular conjugates.

Core Spectroscopic Data

The following tables summarize the essential nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, providing a clear reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data

Reported in a peer-reviewed study by Servín et al. (2017) and corroborated by other chemical data suppliers.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.52 | Broad Singlet | 1H | -NH- (Carbamate) |

| 3.12 | Quadrupole | 2H | -CH₂-NH-Boc |

| 2.70 | Triplet | 2H | -CH₂-NH₂ |

| 1.43 - 1.23 | Multiplet | 19H | -C(CH₃)₃ and internal -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data

Data sourced from peer-reviewed literature.[1]

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C=O (Carbamate) |

| 78.0 | -C(CH₃)₃ |

| 41.1 | -CH₂-NH-Boc |

| 39.6 | -CH₂-NH₂ |

| 32.5 | Methylene Carbon |

| 29.0 | Methylene Carbon |

| 28.1 | Methylene Carbon |

| 27.4 | -C(CH₃)₃ |

| 25.8 | Methylene Carbon |

| 25.7 | Methylene Carbon |

Table 3: Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EIMS) fragmentation data.[1]

| m/z | Relative Intensity | Assignment |

| 230 | 2% | [M]⁺ |

| 173 | 23% | [M - C₄H₉]⁺ |

| 157 | 51% | [M - OC₄H₉]⁺ |

| 145 | 31% | |

| 112 | 28% | |

| 100 | 54% | |

| 57 | 100% | [C₄H₉]⁺ |

Note on Infrared (IR) Spectroscopy: As of the latest literature review, a publicly available, high-resolution experimental FT-IR spectrum specifically for this compound has not been identified. However, the expected characteristic absorption bands would include:

-

N-H stretch (primary amine): Two bands in the region of 3400-3250 cm⁻¹

-

N-H stretch (carbamate): A single band around 3300 cm⁻¹

-

C-H stretch (alkane): Multiple bands in the region of 2960-2850 cm⁻¹

-

C=O stretch (carbamate): A strong absorption band around 1680 cm⁻¹

-

N-H bend (primary amine): A band in the region of 1650-1580 cm⁻¹

Experimental Protocols

The synthesis of this compound is most commonly achieved through the selective mono-N-Boc protection of 1,7-diaminoheptane (B1222138). The following protocol is a generalized yet detailed procedure based on established methodologies.

Synthesis of this compound

This procedure involves the reaction of 1,7-diaminoheptane with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The key to achieving high yields of the mono-protected product is the slow, dropwise addition of the Boc₂O solution to a solution containing an excess of the diamine.

Materials:

-

1,7-diaminoheptane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Chloroform (B151607) (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Methanol (B129727) (MeOH)

-

Triethylamine (B128534) (Et₃N) (optional, as a base)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Chloroform/Methanol gradient)

Procedure:

-

In a round-bottom flask, dissolve 1,7-diaminoheptane (5 equivalents) in chloroform (or dichloromethane).

-

In a separate container, dissolve di-tert-butyl dicarbonate (1 equivalent) in chloroform.

-

Slowly, and with vigorous stirring, add the di-tert-butyl dicarbonate solution dropwise to the 1,7-diaminoheptane solution over a period of 1-2 hours at room temperature.

-

Allow the reaction mixture to stir at room temperature for an additional 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with pure chloroform and gradually increasing the polarity with methanol (e.g., 0-10% MeOH) containing a small amount of triethylamine (e.g., 1%), is typically effective for separating the desired mono-Boc-protected product from the di-Boc-protected byproduct and unreacted diamine.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a colorless semi-solid.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

Commercial Suppliers and Technical Guide for tert-Butyl (7-aminoheptyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and applications of tert-Butyl (7-aminoheptyl)carbamate (CAS No. 99733-18-3). This bifunctional linker is a valuable tool in drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation applications.

Commercial Supplier Data

The following table summarizes the availability of this compound from various commercial suppliers. This data is intended to facilitate the procurement of this reagent for research and development purposes.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| BroadPharm | BP-28263 | Information not available | Custom | Inquiry required |

| Fluorochem | F811995 | 97% | Information not available | Inquiry required |

| MedChemExpress | HY-W010731 | >98% | Bulk | Inquiry required |

| MedKoo | 122114 | >98% | 250mg, 500mg, 1g | $450, $750, $1,150 |

| Sigma-Aldrich (Ambeed, Inc.) | AMBH2D6FF133 | 97% | Information not available | Inquiry required |

| Sigma-Aldrich (BLD Pharmatech) | BL3H160C254F | 97% | Information not available | Inquiry required |

| Alfa Chemistry | ACM99733183 | 0.97 | Information not available | Inquiry required |

| Apollo Scientific | OR1101 | 97% | 100mg, 250mg, 1g | £30.00, £53.00, £153.00 |

Core Applications and Significance

This compound serves as a versatile linker molecule in synthetic chemistry, primarily due to its orthogonal protecting groups. The Boc (tert-butyloxycarbonyl) group protects one of the terminal amines, which can be selectively removed under acidic conditions, while the other terminal amine remains free for conjugation. This differential reactivity is crucial in multi-step syntheses.

The primary application of this compound is in the construction of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can function as the linker component that connects the target protein ligand to the E3 ligase ligand.[1][3]

Furthermore, the free amine group can react with various functional groups such as carboxylic acids, activated NHS esters, and carbonyls, making it suitable for a range of bioconjugation applications.[1]

Experimental Protocols

While specific protocols for this compound are often integrated into larger synthetic schemes, the following sections provide detailed methodologies for its principal applications based on standard laboratory practices for similar compounds.

Protocol 1: Boc Deprotection for Amine Unmasking

This protocol describes the removal of the Boc protecting group to expose the primary amine, a critical step before conjugation to a second molecule.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

-

To the stirred solution, add TFA (10-20 equivalents) or 4M HCl in 1,4-dioxane (10 equivalents) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected diamine.

Protocol 2: Amide Coupling for PROTAC Synthesis

This protocol outlines the coupling of the deprotected 7-aminoheptylamine (from Protocol 1) to a carboxylic acid-containing molecule, a common step in PROTAC synthesis.

Materials:

-

Deprotected 7-aminoheptylamine (from Protocol 1)

-

Carboxylic acid-functionalized molecule (e.g., a ligand for a target protein) (1 equivalent)

-

Coupling agents: HATU (1.2 equivalents) and HOBt (1.2 equivalents)

-

Tertiary amine base: N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or DCM

-

Solvents for extraction and purification (e.g., ethyl acetate (B1210297), hexanes)

-

Saturated aqueous solutions (e.g., NaHCO3, brine)

-

Drying agent (e.g., Na2SO4 or MgSO4)

Procedure:

-

Dissolve the carboxylic acid-functionalized molecule (1 equivalent) in anhydrous DMF.

-

Add the coupling agents HATU (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.

-

Add DIPEA (3 equivalents) to the reaction mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the deprotected 7-aminoheptylamine (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO3 solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final coupled product.

Visualizing the Workflow

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving this compound.

Caption: Chemical transformation workflow for utilizing this compound.

Caption: Experimental workflow for PROTAC precursor synthesis.

References

Methodological & Application

Application Notes and Protocols for tert-Butyl (7-aminoheptyl)carbamate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl (7-aminoheptyl)carbamate is a versatile bifunctional linker employed in peptide synthesis and modification. Its structure comprises a seven-carbon aliphatic chain, providing a flexible spacer, with a primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This configuration allows for selective and sequential reactions, making it a valuable tool for introducing functionalities to peptides.

The primary amine can be coupled to the C-terminus of a peptide, the N-terminus, or the side chain of an amino acid residue. The Boc protecting group is stable under standard peptide coupling conditions but can be readily removed with mild acid, revealing a primary amine for subsequent conjugation to other molecules. This orthogonality is particularly advantageous in Fmoc-based solid-phase peptide synthesis (SPPS).

Key applications of this compound include its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding peptide to an E3 ligase-recruiting moiety, and in the development of peptide-drug conjugates (PDCs) for targeted drug delivery.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₆N₂O₂ |

| Molecular Weight | 230.35 g/mol |

| Appearance | Liquid or Solid or Semi-solid |

| Purity | ≥97% |

| Storage | 2-8°C, sealed in dry, dark place |

Experimental Protocols

The following protocols are based on established methods for similar bifunctional linkers and standard solid-phase peptide synthesis procedures. Optimization may be required for specific peptide sequences and applications.

Protocol 1: Coupling of this compound to the N-Terminus of a Resin-Bound Peptide

This protocol describes the modification of the N-terminus of a peptide synthesized using standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF (10 mL/g of resin) for 30 minutes in a suitable reaction vessel.

-

Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), DIC (3 eq.), and HOBt (or OxymaPure®) (3 eq.) in a minimal amount of DMF.

-

Coupling Reaction: Drain the DMF from the swollen resin. Add the activation solution to the resin, followed by DIPEA (6 eq.). Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive, continue the reaction for another 1-2 hours.

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

-

Boc Deprotection (Optional, for subsequent on-resin conjugation): To deprotect the terminal amine of the linker, treat the resin with a solution of 20-50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x), DIPEA in DMF (1x, 5% v/v), and DMF (3x).

-

Final Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis of a PROTAC using this compound as a Linker

This protocol outlines a general solution-phase synthesis of a PROTAC, where the linker connects a protein of interest (POI) ligand and an E3 ligase ligand.

Materials:

-

POI ligand with a carboxylic acid handle (POI-COOH)

-

E3 ligase ligand with a free amine (E3-NH₂)

-

This compound

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

DIPEA

-

Anhydrous DMF

-

TFA

-

DCM

-

Lithium chloride (LiCl) solution (5%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

Step 1: Coupling of POI Ligand to the Linker

-

Dissolve POI-COOH (1 eq.), BOP or HATU (1.1 eq.), and DIPEA (3 eq.) in anhydrous DMF.

-

Add this compound (1.2 eq.) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product (POI-linker-Boc) by flash column chromatography.

Step 2: Boc Deprotection

-

Dissolve the purified POI-linker-Boc in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3x) to remove residual TFA. The resulting POI-linker-NH₂ can be used in the next step without further purification.

Step 3: Coupling of E3 Ligase Ligand

-

Dissolve the E3 ligase ligand with a carboxylic acid handle (E3-COOH) (1 eq.), BOP or HATU (1.1 eq.), and DIPEA (3 eq.) in anhydrous DMF.

-

Add the deprotected POI-linker-NH₂ (1.2 eq.) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Work up the reaction as described in Step 1.

-

Purify the final PROTAC by preparative RP-HPLC.

Quantitative Data

The following data is representative of typical yields for the synthesis of PROTACs using bifunctional alkyl-Boc linkers. Actual yields may vary depending on the specific substrates and reaction conditions.

| Step | Reaction | Typical Yield (%) |

| 1 | First Amide Coupling (Ligand + Linker) | 60 - 85% |

| 2 | Boc Deprotection | >90% (crude) |

| 3 | Second Amide Coupling (Intermediate + Ligand) | 50 - 75% |

Visualizations

Experimental Workflow for Peptide Modification

Caption: Workflow for peptide modification using this compound.

PROTAC-Mediated Protein Degradation Pathway

Caption: The role of the linker in PROTAC-mediated protein degradation.

Applications of tert-Butyl (7-aminoheptyl)carbamate as a Chemical Linker: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (7-aminoheptyl)carbamate is a versatile bifunctional linker widely employed in bioconjugation and drug development. Its structure, featuring a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine separated by a seven-carbon aliphatic chain, allows for a sequential and controlled conjugation of different molecules. The C7 spacer provides flexibility and hydrophobicity, which can be crucial for optimizing the performance of complex biomolecules.[1] This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in key research and development areas.

Key Applications

The primary applications of this compound are centered around its ability to connect two molecular entities with a flexible spacer. The orthogonal nature of its functional groups—a reactive primary amine and a stable but easily removable Boc-protected amine—is central to its utility.[2][3]

-

Proteolysis Targeting Chimeras (PROTACs): This linker is used to connect a target protein-binding ligand (warhead) to an E3 ligase-recruiting ligand. The length and flexibility of the C7 linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the degradation of the target protein.[1][4][5][6] Studies have suggested that a linker size of 7-10 atoms is often sufficient for inducing ubiquitination.[7]

-

Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The linker's properties, including its length, influence the stability, solubility, and efficacy of the ADC. The C7 linker can be used to attach the payload to the antibody, ensuring that the drug remains stably conjugated in circulation and is released at the target site.

-

Oligonucleotide and Peptide Conjugation: this compound can be used to functionalize oligonucleotides and peptides. This allows for the attachment of various moieties such as fluorescent dyes, quenchers, or other biomolecules to enhance their diagnostic or therapeutic properties. The seven-carbon spacer helps to minimize steric hindrance between the oligonucleotide/peptide and the conjugated molecule.

Data Presentation: Physicochemical and Reaction Parameters

The following tables summarize key physicochemical properties of this compound and typical parameters for its reaction.

| Property | Value |

| CAS Number | 99733-18-3 |

| Molecular Formula | C₁₂H₂₆N₂O₂ |

| Molecular Weight | 230.35 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Functional Groups | Primary amine, Boc-protected amine |

| Storage Conditions | 2-8°C, protect from light |

Table 1: Physicochemical Properties of this compound.[1][2]

| Parameter | Recommended Conditions | Notes |

| Coupling to NHS Esters | Solvent: Anhydrous DMF, DCM, or THF.Base: DIPEA or TEA (1.5-3 eq.).Stoichiometry: 1.0-1.2 eq. of linker per 1.0 eq. of NHS ester.Temperature: 0°C to room temperature.Time: 4-18 hours. | A non-nucleophilic base is used to neutralize the acidic NHS byproduct. A slight excess of the amine linker ensures complete consumption of the more valuable NHS ester. The reaction progress should be monitored by TLC or LC-MS. |

| Boc Deprotection | Reagent: Trifluoroacetic acid (TFA) (5-10 eq.) or 4M HCl in 1,4-dioxane (B91453).Solvent: Dichloromethane (DCM) for TFA; 1,4-dioxane for HCl.Temperature: Room temperature.Time: 1-4 hours. | TFA is a strong, volatile acid that effectively removes the Boc group. The product of HCl deprotection is the hydrochloride salt, which may precipitate from the reaction mixture. Yields for Boc deprotection are typically high (>90%).[7] |

Table 2: General Reaction Parameters for this compound.

Experimental Protocols

The following are representative protocols for the use of this compound as a linker. These may require optimization based on the specific molecules being conjugated.

Protocol 1: Coupling of this compound to an NHS Ester-Activated Molecule

This protocol describes the first step in a sequential conjugation, where the free primary amine of the linker is reacted with an N-hydroxysuccinimide (NHS) ester.

Materials:

-

NHS ester of the molecule of interest

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Round-bottom flask and magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Under an inert atmosphere, dissolve the NHS ester (1.0 eq.) in anhydrous DMF in a dry round-bottom flask.

-

In a separate vial, dissolve this compound (1.1 eq.) in anhydrous DMF.

-

Add the solution of this compound to the flask containing the NHS ester.

-

Add DIPEA (2.0 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 4-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting NHS ester is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297).

-

Wash the organic layer sequentially with 5% aqueous lithium chloride solution (to remove DMF), saturated aqueous sodium bicarbonate solution (to remove unreacted NHS ester and byproduct), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure Boc-protected conjugate.

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group to reveal the second primary amine for subsequent conjugation.

Materials:

-

Boc-protected conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected conjugate (1.0 eq.) in anhydrous DCM in a round-bottom flask.

-

Add TFA (5-10 eq.) dropwise to the stirred solution at room temperature. Caution: TFA is corrosive; handle in a fume hood.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in ethyl acetate or DCM.

-

Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution may cause pressure buildup.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected conjugate.

Protocol 3: Conjugation of the Deprotected Linker to a Carboxylic Acid-Functionalized Molecule

This protocol outlines the second conjugation step, forming an amide bond with a molecule containing a carboxylic acid.

Materials:

-

Deprotected linker-conjugate from Protocol 2

-

Carboxylic acid-functionalized molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous DMF

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve the carboxylic acid-functionalized molecule (1.0 eq.) and NHS (1.1 eq.) in anhydrous DMF.

-

Add EDC (1.2 eq.) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS ester in situ.

-

In a separate flask, dissolve the deprotected linker-conjugate (from Protocol 2, ~1.0-1.2 eq.) in anhydrous DMF.

-

Add the solution of the deprotected linker-conjugate to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 2-4 hours or until completion as monitored by TLC or LC-MS.

-

Workup and purify the final conjugate using appropriate methods such as preparative HPLC.

Mandatory Visualizations

Caption: Workflow for PROTAC synthesis using the linker.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Mechanism of action for an Antibody-Drug Conjugate.

References

- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Tert-Butyl (7-aminoheptyl)carbamate in Solid-Phase Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (7-aminoheptyl)carbamate is a versatile bifunctional linker employed in solid-phase organic synthesis (SPOS) to introduce a flexible seven-carbon aliphatic spacer. Its structure, featuring a free primary amine and a tert-butyloxycarbonyl (Boc)-protected primary amine, allows for directional immobilization onto a solid support and subsequent elaboration. The Boc protecting group offers stability under a range of reaction conditions and can be readily removed with mild acid, ensuring orthogonality with many synthetic strategies. This linker is particularly valuable in the construction of combinatorial libraries, peptidomimetics, and molecules for drug discovery, where the controlled introduction of a primary amine at a specific distance from a core scaffold is required. The long alkyl chain can also impart modified physicochemical properties, such as increased lipophilicity, to the final compounds. Mono-Boc protected diamines are popular linkers in the design of bifunctional molecules, most notably PROTACs.[1]

Key Applications

-

Combinatorial Library Synthesis: The free primary amine allows for the attachment of a core scaffold to a solid support. Subsequent removal of the Boc group unmasks a new reactive site for the introduction of a diverse range of building blocks.

-

Peptidomimetic Development: Incorporation of the 7-aminoheptyl spacer can modify the backbone of peptides, influencing their conformation and proteolytic stability.

-

Linker for Functional Moieties: The terminal amine, after deprotection, is a convenient handle for the attachment of reporter tags, such as fluorophores or biotin, or for conjugation to other molecules of interest.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₆N₂O₂ |

| Molecular Weight | 230.35 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Boiling Point | ~330 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in DCM, DMF, and other common organic solvents |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in solid-phase organic synthesis. Optimization of reaction times, temperatures, and reagent equivalents may be necessary for specific applications.

Protocol 1: Immobilization of this compound on a Carboxylic Acid-Functionalized Resin

This protocol describes the coupling of the linker to a resin bearing a carboxylic acid, such as a Wang resin or a Rink Amide resin that has been pre-activated.

Materials:

-

Carboxylic acid-functionalized resin (e.g., Wang resin)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the carboxylic acid-functionalized resin (1 eq.) in DMF for 30-60 minutes in a solid-phase synthesis vessel.

-

Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Coupling Reaction: Drain the DMF from the swollen resin. Add the activation solution to the resin, followed by DIPEA (6 eq.). Agitate the reaction vessel at room temperature for 4-16 hours.

-

Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

-

Capping (Optional): To cap any unreacted carboxylic acid sites, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 1 hour. Wash the resin as in the previous step.

Experimental Workflow for Immobilization and Deprotection

Caption: Workflow for linker immobilization and subsequent Boc deprotection.

Protocol 2: Boc Deprotection of the Resin-Bound Linker

This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine for further synthetic transformations.

Materials:

-

Resin-bound this compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes.

-

Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes at room temperature.[2]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).

-

Neutralization: Treat the resin with a solution of 10% DIPEA in DMF for 10-15 minutes (2x).[2]

-

Final Wash: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next synthetic step.

Protocol 3: Cleavage from the Solid Support

The final cleavage of the synthesized molecule from the linker and resin depends on the nature of the initial solid support. The following is a general procedure for cleavage from an acid-labile resin like Wang resin.

Materials:

-

Product-bound resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final product-bound resin with DCM and dry it under vacuum for at least 1 hour.

-

Cleavage: Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of TFA or DCM.

-

Precipitation: Add the combined filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude product.

-

Purification: Centrifuge the mixture, decant the ether, and wash the precipitate with cold ether. Dry the crude product under vacuum. The product can then be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The efficiency of solid-phase synthesis is highly dependent on the specific sequence and reaction conditions. The following table provides representative data for key steps based on analogous procedures.

| Step | Reagents | Typical Time | Typical Yield/Completion | Monitoring Method |

| Immobilization | Linker, DIC/HOBt, DIPEA in DMF | 4-16 h | >95% | Kaiser Test |

| Boc Deprotection | 20-50% TFA in DCM | 30 min | Quantitative | N/A |

| Peptide Coupling | Fmoc-Amino Acid, HBTU, DIPEA in DMF | 1-2 h | >99% | Kaiser Test |

| Final Cleavage | 95% TFA, Scavengers | 2-4 h | Variable (Product Dependent) | HPLC, LC-MS |

Logical Relationships in Solid-Phase Synthesis

The following diagram illustrates the cyclical nature of solid-phase synthesis after the immobilization of the this compound linker.

Caption: Cyclical workflow of solid-phase synthesis using the linker.

References

Application Notes and Protocols for Surface Modification using tert-Butyl (7-aminoheptyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (7-aminoheptyl)carbamate is a bifunctional linker molecule utilized for the modification and functionalization of surfaces. Its unique structure, featuring a primary amine at one end and a tert-butoxycarbonyl (Boc)-protected amine at the other, separated by a seven-carbon aliphatic chain, allows for a controlled, stepwise approach to surface engineering. The primary amine enables covalent attachment to appropriately activated surfaces, while the Boc protecting group provides a stable handle that can be selectively removed under mild acidic conditions to expose a terminal primary amine.

This terminal amine serves as a versatile anchor point for the subsequent immobilization of a wide range of molecules, including proteins, peptides, antibodies, nucleic acids, and small molecule drugs. The heptyl spacer arm provides flexibility and reduces steric hindrance, facilitating efficient binding of biomolecules. These properties make this compound an invaluable tool in the development of biosensors, microarrays, drug delivery systems, and other advanced biomedical applications.

Chemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 99733-18-3 |

| Molecular Formula | C₁₂H₂₆N₂O₂ |

| Molecular Weight | 230.35 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Functional Groups | Primary amine (-NH₂), Boc-protected amine (-NHBoc) |

Applications